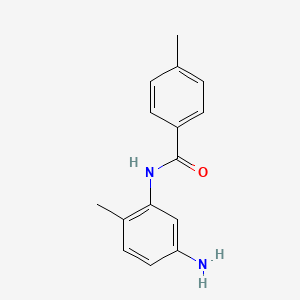

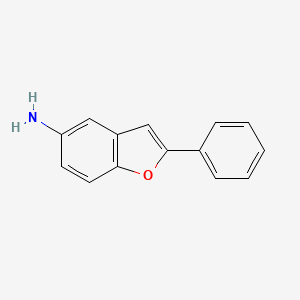

N-(5-amino-2-methylphenyl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-amino-2-methylphenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactivity

N-(5-amino-2-methylphenyl)-4-methylbenzamide and related compounds are involved in various chemical synthesis and reactivity studies, focusing on the development of novel compounds with potential applications. For example, compounds with similar structures have been synthesized through reactions with thiosemicarbazides and aromatic aldehyde thiosemicarbazones, leading to derivatives with potential for further chemical transformation and application in medicinal chemistry (Balya et al., 2008). The study of such reactions expands the chemical repertoire available for pharmaceutical development and offers insights into the structural requirements for achieving desired biological activities.

Polymer Synthesis

Compounds structurally related to this compound have been utilized in the synthesis of novel aromatic polyimides (Butt et al., 2005). These materials exhibit significant solubility in organic solvents, a high degree of thermal stability, and other properties that make them suitable for various industrial applications, including electronics and aerospace. The incorporation of benzamide derivatives into polymer chains can affect the material's physical properties, such as thermal stability and solubility, demonstrating the utility of these compounds in materials science.

Anticancer Research

Research into compounds structurally related to this compound has also shown potential anticancer properties. For instance, derivatives have been synthesized and evaluated for their ability to inhibit human cancer cell proliferation, highlighting the potential for therapeutic applications (Yan et al., 2015). These studies contribute to the ongoing search for new anticancer agents and offer insights into the molecular mechanisms underlying their activity, such as proteasome inhibition and the induction of apoptosis in cancer cells.

作用機序

Target of Action

Similar compounds have been known to inhibit protein kinase c (pkc) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

If it indeed targets PKC like its analogs , it may bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus altering cellular processes.

Biochemical Pathways

If it acts as a PKC inhibitor , it could impact a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation, as PKC plays a role in these pathways.

Pharmacokinetics

The compound is predicted to have a melting point of 133-135°C and a boiling point of 537.3±60.0 °C . It is slightly soluble in DMSO and methanol , which could impact its absorption and distribution in the body.

Result of Action

If it acts as a PKC inhibitor , it could potentially alter a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation.

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFFDGVUHIXZJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586137 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905810-25-5 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905810-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

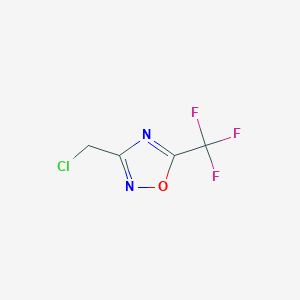

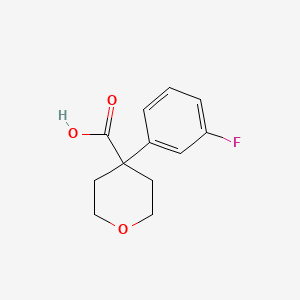

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)